![molecular formula C13H17Cl3N2O B3034338 {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1585925-22-9](/img/structure/B3034338.png)
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Vue d'ensemble
Description
. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 2,4-dichlorobenzoyl group and an amine group.
Applications De Recherche Scientifique
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Studied for its potential therapeutic effects in various diseases.
Industry: : Utilized in the development of new chemical products and materials.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It is known that piperidine derivatives can influence a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with 2,4-dichlorobenzoyl chloride to form the piperidine derivative.
Amination: : The resulting piperidine derivative undergoes amination to introduce the amine group.
Hydrochloride Formation: : The amine group is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a piperidine derivative with fewer chlorine atoms.
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Piperidine amine oxide.
Reduction: : Piperidine derivatives with fewer chlorine atoms.
Substitution: : Substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine compounds with different substituents.
Chlorobenzoyl derivatives: : Compounds with different positions or numbers of chlorine atoms on the benzene ring.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17;/h1-2,7,9H,3-6,8,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDZQBCEMBQJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


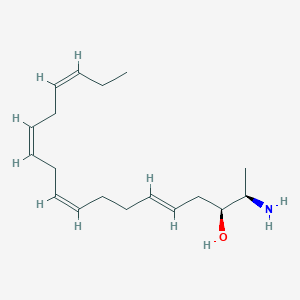
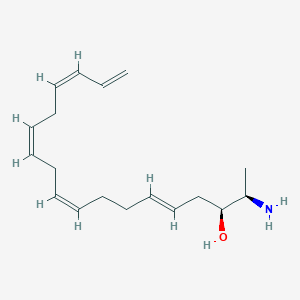
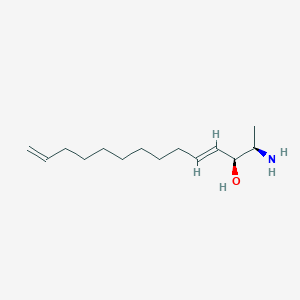



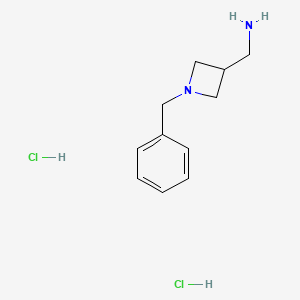





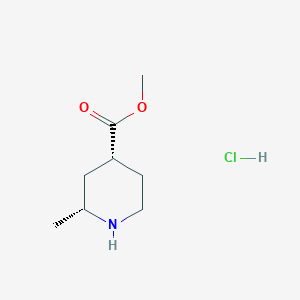
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
